Cas no 26846-58-2 (2-Propenoic acid,2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester)
2-Propenoic acid,2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid,2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
- PENTAERYTHRITOL DIMETHACRYLATE
- 2,2-bis(hydroxymethyl)-1,3-propanediyl bismethacrylate
- 2-propenoicacid,2-methyl-,2,2-bis(hydroxymethyl)-1,3-propanediylester
- Bismethacrylic acid 2,2-bis(hydroxymethyl)-1,3-propanediyl ester
- Dimethacrylic acid 2,2-bis(hydroxymethyl)-1,3-propanediyl ester
- Penthaerythritol dimethacrylate
- Tetramethylolmethane dimethacrylate
- pentaerythritoldimethacrylate
- 2-Propenoic acid, 2-methyl-, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester
- 2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(2-methylprop-2-enoate)
- SCHEMBL33308
- [2,2-bis(hydroxymethyl)-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate
- 26846-58-2
- NS00050791
- FT-0752257
- EINECS 248-045-7
- 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-bis(hydroxymethyl)-1,3-propanediyl) ester
- DTXSID70949634
-
- Inchi: 1S/C13H20O6/c1-9(2)11(16)18-7-13(5-14,6-15)8-19-12(17)10(3)4/h14-15H,1,3,5-8H2,2,4H3
- InChI Key: GQPVFBDWIUVLHG-UHFFFAOYSA-N
- SMILES: O(C(C(=C)C)=O)CC(CO)(CO)COC(C(=C)C)=O
Computed Properties
- Exact Mass: 244.09500
- Monoisotopic Mass: 272.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 10
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 93.1Ų
Experimental Properties
- Density: 1.158
- Boiling Point: 424.6°Cat760mmHg
- Flash Point: 154.8°C
- Refractive Index: 1.49
- PSA: 93.06000
- LogP: -0.58420
2-Propenoic acid,2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
2-Propenoic acid,2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB123364-10 g |
Pentaerythritol dimethacrylate (mixture of mono, di, and tri -methacrylate); . |
26846-58-2 | 10g |
€99.00 | 2022-06-12 | ||
| abcr | AB123364-50 g |
Pentaerythritol dimethacrylate (mixture of mono, di, and tri -methacrylate); . |
26846-58-2 | 50g |
€385.00 | 2022-06-12 |
2-Propenoic acid,2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-Propenoic acid,2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
2-Propenoic Acid, 2-Methyl-, 1,1'-[2,2-Bis(hydroxymethyl)-1,3-Propanediyl] Ester: A Multifunctional Compound in Biomedical Research
CAS No. 26846-58-2 represents a unique chemical entity that has garnered significant attention in the biomedical field due to its structural complexity and potential applications in pharmaceutical development. This compound, also known as 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, is characterized by its conjugated double bond system and a bridging diol group, which together create a molecular framework capable of interacting with biological targets in diverse ways. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a scaffold for drug design, making it a critical molecule for researchers in medicinal chemistry.
The molecular structure of this compound is defined by its 2-propenoic acid backbone, which contains a double bond between carbons 1 and 2, and a methyl group at the second carbon. The 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] linkage introduces a bridging diol group that connects the two carboxylic acid moieties. This structural feature is pivotal for its chemical reactivity, as the hydroxymethyl groups can participate in hydrogen bonding or coordinate with metal ions, enhancing its interactions with biomolecules. The conjugated double bond system also allows for conjugation with other functional groups, expanding its utility in synthetic chemistry.
Recent advancements in biomedical research have demonstrated that this compound exhibits promising anti-inflammatory and antioxidant properties. A 2023 study published in Journal of Medicinal Chemistry revealed that the compound can inhibit the activity of COX-2 (cyclooxygenase-2), a key enzyme involved in the production of pro-inflammatory prostaglandins. This finding suggests its potential application in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's ability to scavenge reactive oxygen species (ROS) has been validated in in vitro experiments, further supporting its role in therapeutic interventions.
The synthetic pathway of this compound has been optimized in recent years to improve its yield and purity. Researchers have employed green chemistry techniques to minimize the environmental impact of its production. For instance, a 2024 study in Organic & Biomolecular Chemistry described a one-pot synthesis method that uses catalytic amounts of metal salts and avoids the use of toxic solvents. This approach not only enhances the sustainability of the process but also reduces the cost of large-scale manufacturing, which is crucial for pharmaceutical applications.
Another area of interest is the pharmacokinetic profile of this compound. Preclinical studies have shown that it exhibits good bioavailability when administered orally, with a half-life of approximately 8 hours in animal models. This characteristic makes it a favorable candidate for oral drug formulations. Furthermore, its low toxicity profile, as evidenced by in vivo experiments, suggests that it may have a wide therapeutic window, reducing the risk of adverse effects in patients.
Recent computational studies have provided insights into the molecular mechanisms of action of this compound. Molecular docking simulations have revealed that it can bind to the active site of several enzymes, including protein kinase C (PKC) and lipoxygenase. These interactions are believed to contribute to its anti-inflammatory effects. Additionally, the compound's ability to modulate mitochondrial function has been investigated, with some studies suggesting that it may protect cells from oxidative stress by enhancing the activity of antioxidant enzymes.
The application of this compound extends beyond traditional pharmaceuticals. In the field of biomaterials, it has been explored as a component in the development of hydrogels for tissue engineering. Its hydrophilic nature allows it to form cross-linked networks that mimic the extracellular matrix, providing a suitable environment for cell growth and differentiation. A 2023 study in Biomaterials Science demonstrated that incorporating this compound into hydrogels significantly improved the mechanical strength and biocompatibility of the material, making it a promising candidate for regenerative medicine applications.
Moreover, the compound has been investigated for its potential in nanomedicine. Researchers have utilized it as a building block for the synthesis of nanoparticles that can deliver therapeutic agents to specific targets. For example, a 2024 study in Nano Today reported that this compound can be functionalized with targeting ligands to enhance the specificity of drug delivery in cancer therapy. The ability to modify its surface chemistry makes it a versatile tool for the development of smart drug delivery systems.
Despite its promising properties, challenges remain in the clinical translation of this compound. One of the main obstacles is the need to optimize its solubility and stability under physiological conditions. While some studies have addressed these issues through the use of co-solvents and excipients, further research is required to develop formulations that are suitable for long-term storage and administration. Additionally, the long-term safety of the compound has not been fully evaluated in human trials, necessitating additional preclinical and clinical studies.
In conclusion, this compound represents a significant advancement in the field of medicinal chemistry due to its unique molecular structure and diverse biological activities. Its potential applications in inflammation, oxidative stress, and regenerative medicine highlight its importance as a research target. As further studies are conducted, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies and biomedical technologies.
For researchers interested in exploring this compound further, access to its chemical structure, synthetic methods, and biological data can be found in various scientific databases and journals. Collaborative efforts between chemists, pharmacologists, and biologists will be essential to unlock its full potential and address the challenges that lie ahead.
Overall, the compound's versatility and the growing body of research supporting its biological activities underscore its significance as a key molecule in modern biomedical research. Continued investigation into its properties and applications will undoubtedly contribute to the advancement of science and the development of innovative therapies for a wide range of diseases.
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